molecular formula C14H17Cl2N3O2 B11689981 6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-methyl-6-oxohexanamide

6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-methyl-6-oxohexanamide

Cat. No.: B11689981
M. Wt: 330.2 g/mol
InChI Key: UXPMASONAQEQIF-GIJQJNRQSA-N
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Description

5-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-METHYLPENTANAMIDE is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-METHYLPENTANAMIDE typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and N-methylpentanamide hydrazine. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted hydrazones with different functional groups replacing the original hydrazone group.

Scientific Research Applications

5-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-METHYLPENTANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-METHYLPENTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

5-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-METHYLPENTANAMIDE is unique due to the presence of the 2,4-dichlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other hydrazones.

Properties

Molecular Formula

C14H17Cl2N3O2

Molecular Weight

330.2 g/mol

IUPAC Name

N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-methylhexanediamide

InChI

InChI=1S/C14H17Cl2N3O2/c1-17-13(20)4-2-3-5-14(21)19-18-9-10-6-7-11(15)8-12(10)16/h6-9H,2-5H2,1H3,(H,17,20)(H,19,21)/b18-9+

InChI Key

UXPMASONAQEQIF-GIJQJNRQSA-N

Isomeric SMILES

CNC(=O)CCCCC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CNC(=O)CCCCC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl

solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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